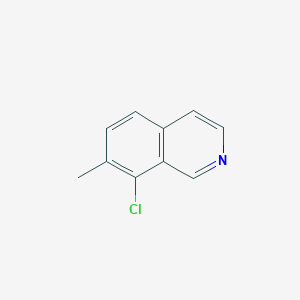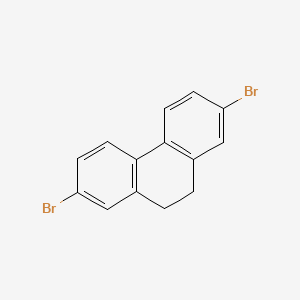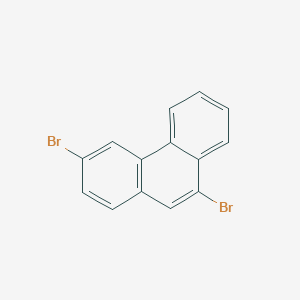
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a fused bicyclic system with a tert-butyl group, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
The synthesis of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of a substituted phthalimide with a tert-butylamine can lead to the formation of the desired isoindolone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Análisis De Reacciones Químicas
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
- 1H-Isoindol-1-one, 2-methyl-2,3-dihydro-
- 1H-Isoindol-1-one, 2-phenyl-2,3-dihydro- These compounds share a similar core structure but differ in their substituents, which can influence their reactivity and biological activities. The presence of the tert-butyl group in 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- makes it unique, potentially affecting its steric and electronic properties.
Propiedades
Número CAS |
61864-62-8 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)13-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3 |
Clave InChI |
AGFHSNBWCCFYKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
SMILES canónico |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054691.png)
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/new.no-structure.jpg)
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)








